molecular formula C16H13N3O3 B8529669 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid

Cat. No. B8529669
M. Wt: 295.29 g/mol
InChI Key: BKXRTQBGIYLOHL-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

The crude 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde was dissolved in t-BuOH (˜70 ml) and 2-methyl-2-butene (25 ml, 236 mmol) was added, followed by sodium chlorite (2.43 g, 27 mmol) in water (30 ml) with ˜5 ml water rinse. Then, potassium phosphate monobasic (10.35 g, 76 mmol) was added as a suspension in water (˜70 ml), and the reaction was stirred at room temperature. After 9 hours, the reaction was poured into water (400 ml) and the aqueous phase was then extracted with EtOAc, DCM, and 10:1 DCM/MeOH exhaustively until most of the product had been extracted. The organic extracts were combined, dried over sodium sulfate, filtered, and concentrated to give desired 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid (1.98 g, 6.7 mmol, 52% yield over two steps). MS (ESI pos. ion) m/z: 296 (MH+). Calc'd exact mass for C16H13N3O3: 295.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
potassium phosphate monobasic
Quantity
10.35 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[C:5]([CH:13]=[O:14])[C:4](=[O:15])[N:3]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CC(=CC)C.Cl([O-])=[O:28].[Na+].OP([O-])(O)=O.[K+]>CC(O)(C)C.O>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=2)=[C:5]([C:13]([OH:28])=[O:14])[C:4](=[O:15])[N:3]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(C(=C1C1=CC=NC=C1)C=O)=O)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
potassium phosphate monobasic
Quantity
10.35 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was then extracted with EtOAc, DCM, and 10:1 DCM/MeOH exhaustively until most of the product
EXTRACTION
Type
EXTRACTION
Details
had been extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CN1N(C(C(=C1C1=CC=NC=C1)C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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